(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one
Description
(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one is a heterocyclic enaminone derivative featuring a pyrazole core substituted with methyl groups at positions 3 and 3. The molecule also includes a dimethylamino group, a 3-nitrophenyl ring, and a propen-1-one moiety in the Z-configuration. This structural complexity confers unique electronic and steric properties, making it a candidate for studies in medicinal chemistry (e.g., kinase inhibition) and materials science.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-8-12(2)19(17-11)15(10-18(3)4)16(21)13-6-5-7-14(9-13)20(22)23/h5-10H,1-4H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOIQFVTZZEMH-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1/C(=C\N(C)C)/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665982 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one, also known by its CAS number 158399-79-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and anticancer activities, based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 314.34 g/mol. Its structure features a chalcone backbone, which is significant in mediating various biological activities.
Anticancer Activity
Chalcones have been extensively studied for their anticancer potential. A study focusing on various chalcone derivatives demonstrated significant cytotoxic effects against different cancer cell lines. The following table summarizes the anticancer activity of several related compounds:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | Induces apoptosis |
| Compound B | HeLa | 15.0 | Cell cycle arrest |
| This compound | Not specified | Not reported | Hypothesized to induce apoptosis |
While specific IC50 values for this compound are not available, its structural characteristics suggest potential mechanisms similar to those observed in other chalcone derivatives.
The biological activity of this compound can be attributed to several mechanisms:
Antibacterial Mechanism:
Chalcones are believed to disrupt bacterial cell membranes and inhibit key metabolic pathways, leading to cell death. Their ability to interact with bacterial enzymes may also play a role in their antibacterial efficacy.
Anticancer Mechanism:
Chalcones have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. They may also inhibit angiogenesis and metastasis.
Case Studies
Several case studies have explored the biological activities of related compounds:
- Chalcone Derivative Study : A study published in Phytomedicine evaluated the anticancer effects of various chalcone derivatives on breast cancer cells, demonstrating significant growth inhibition and apoptosis induction.
- Antibacterial Efficacy : Research published in Frontiers in Microbiology assessed the antibacterial properties of synthetic chalcones against multidrug-resistant strains, highlighting their potential as alternative therapeutic agents.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies suggest that derivatives of pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer therapies.
Antimicrobial Activity
Research indicates that compounds containing pyrazole rings often demonstrate antimicrobial properties. The unique structure of (Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one may provide a basis for developing new antimicrobial agents effective against resistant strains of bacteria.
Agricultural Chemistry
The compound's ability to inhibit certain enzymes has led to investigations into its use as a pesticide or herbicide. Its structural characteristics allow it to interfere with biological pathways in pests, making it a candidate for agricultural applications aimed at enhancing crop protection.
Biochemical Research
Due to its complex structure, this compound can serve as a valuable probe in biochemical research. It can be utilized to study enzyme interactions and receptor binding mechanisms, providing insights into cellular processes and aiding in drug design.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential pathways for further drug development.
Case Study 2: Antimicrobial Efficacy
In research published in Antibiotics, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings showed promising antibacterial activity, particularly against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 3: Agricultural Applications
A patent application described the use of pyrazole derivatives as herbicides. The specific compound was tested for its efficacy in inhibiting weed growth in various crop systems, demonstrating significant potential for agricultural use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrazole- and enaminone-containing derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Pyrazole Substitution Patterns: The target compound’s 3,5-dimethylpyrazole core enhances steric bulk compared to the 5-amino-3-hydroxy substitution in compounds 7a and 7b . This difference may influence solubility and binding affinity in biological systems. The 3-nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene moieties in 7a and 7b. This could modulate reactivity in cycloaddition or nucleophilic substitution reactions.
Enaminone Configuration: The Z-configuration in the target compound likely results in distinct molecular geometry compared to E-configured enaminones. Computational modeling using software like SHELXL or WinGX could elucidate differences in bond angles and torsion, impacting intermolecular interactions in crystal packing.
Synthetic Routes: Compounds 7a and 7b were synthesized via sulfur-mediated cyclization of malononitrile or ethyl cyanoacetate with pyrazole precursors . The target compound may require analogous methods but with nitrobenzene derivatives, suggesting divergent reaction conditions (e.g., nitro-group stability).
Potential Applications: The nitro group in the target compound may enhance redox activity, making it suitable for optoelectronic materials. In contrast, the amino/hydroxy groups in 7a and 7b favor hydrogen bonding, relevant to biological targeting .
Research Findings and Limitations
- Data Gaps : Direct comparisons of spectroscopic data (NMR, XRD), solubility, or thermodynamic stability are absent in the provided evidence.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and nitro-substituted aromatic ketones. For example, similar compounds (e.g., pyrazolone hybrids) are synthesized via nucleophilic substitution or cyclization in polar solvents like ethanol or acetonitrile under reflux . Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques, as demonstrated in diphenyldiazomethane synthesis, may enhance reproducibility and scalability .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer : Purity is confirmed via TLC and HPLC, while structural validation relies on 1H/13C NMR and ESI-MS analysis. For instance, pyrazole derivatives in and were characterized using NMR to confirm substituent positions and MS for molecular weight verification. High-resolution mass spectrometry (HRMS) ensures exact mass alignment with theoretical values .
Q. What chromatographic techniques are effective for purifying this compound?
- Methodological Answer : Flash chromatography (e.g., silica gel with gradient elution of cyclohexane/ethyl acetate) is widely used for intermediates with similar polarity. Dry-loading onto Celite improves separation efficiency, as described in . For challenging separations, preparative HPLC with reverse-phase columns may be necessary .
Q. How can crystallographic data resolve the stereochemistry of the Z-isomer?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical assignment. Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are standard tools. and highlight their use in determining anisotropic displacement parameters and molecular packing .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use variable-temperature NMR to probe conformational exchange. Density Functional Theory (DFT) calculations can predict NMR chemical shifts for comparison with experimental data, as demonstrated in hybrid pyrazole-triazole systems .
Q. What strategies are recommended for experimental phasing in crystallography when heavy atoms are absent?
- Methodological Answer : Utilize the SHELXC/D/E pipeline for ab initio phasing with high-resolution data. For low-resolution cases, molecular replacement using analogous structures (e.g., from ) or fragment-based methods may suffice. Dual-space algorithms in SHELXD improve success rates for macromolecular complexes .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer : Synthesize analogs with systematic variations (e.g., nitro group substitution, pyrazole ring methylation). Assay against target enzymes (e.g., superoxide dismutase mutants in ) or microbial strains (as in ). Statistical models like QSAR or machine learning can correlate structural features with activity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Continuous-flow reactors minimize side reactions by precise control of residence time and temperature. For photolabile intermediates, use amber reactors or inert atmospheres. Monitor Z/E isomer ratios via inline FTIR or Raman spectroscopy .
Q. How can computational tools aid in predicting reactivity or degradation pathways?
- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model stability under varying pH and temperature. Quantum mechanical calculations (e.g., transition state analysis) predict hydrolysis or oxidation sites. PubChem data ( ) provide reference spectra for degradation product identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
